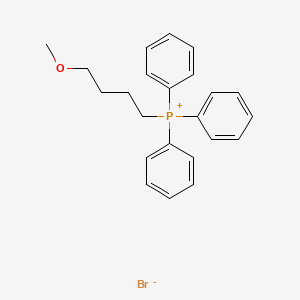
(4-Methoxybutyl)triphenylphosphonium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxybutyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H26BrOP. It is a member of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions .
Méthodes De Préparation
The synthesis of (4-Methoxybutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methoxybutyl bromide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
(4-Methoxybutyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with azides to form triazoles.
Common reagents used in these reactions include azides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Methoxybutyl)triphenylphosphonium bromide has several applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the investigation of mitochondrial function and dynamics.
Mécanisme D'action
The mechanism of action of (4-Methoxybutyl)triphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, it can exert its effects by interacting with mitochondrial proteins and disrupting their function, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
(4-Methoxybutyl)triphenylphosphonium bromide can be compared with other similar compounds such as:
(4-Bromobutyl)triphenylphosphonium bromide: This compound has a similar structure but with a bromobutyl group instead of a methoxybutyl group.
(4-Carboxybutyl)triphenylphosphonium bromide: This compound has a carboxybutyl group and is used in the delivery of pro-apoptotic peptides into mitochondria.
The uniqueness of this compound lies in its methoxy group, which can influence its solubility, reactivity, and interaction with biological systems .
Propriétés
Formule moléculaire |
C23H26BrOP |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
4-methoxybutyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H26OP.BrH/c1-24-19-11-12-20-25(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KMZUQFOWWCIPCL-UHFFFAOYSA-M |
SMILES canonique |
COCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


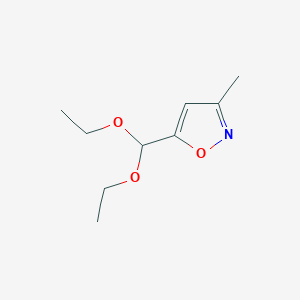
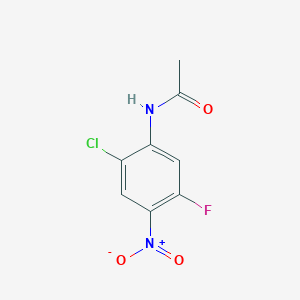
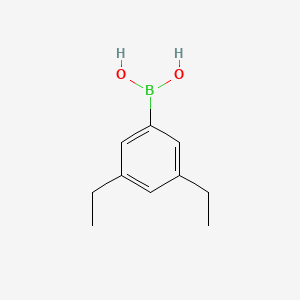
![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)
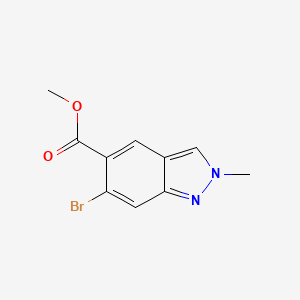
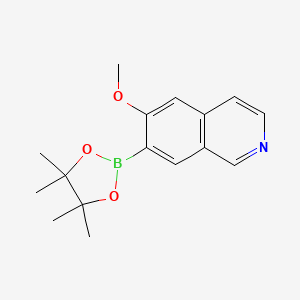
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
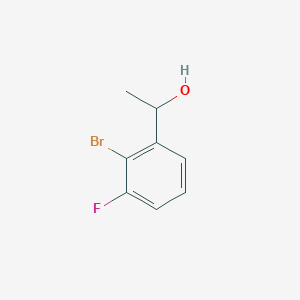
![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
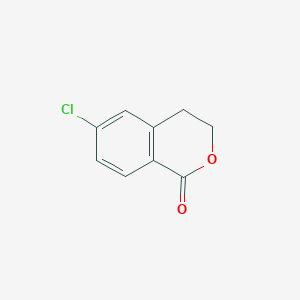
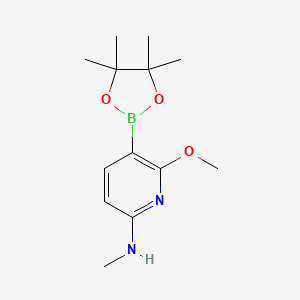
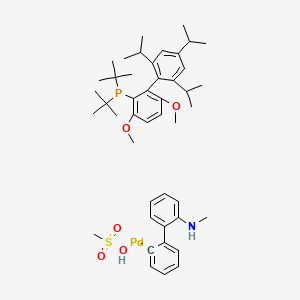
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)
